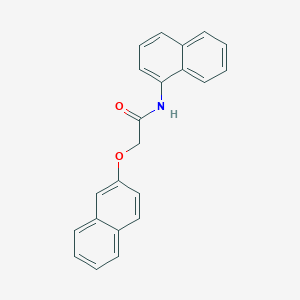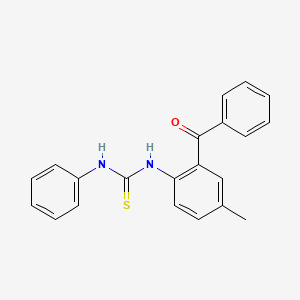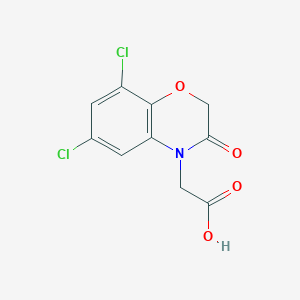![molecular formula C16H21N3O3S B5747000 N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B5747000.png)
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide, commonly known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic effects on various neurological disorders. This compound belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists and has been shown to have a high affinity for the α7 subtype of nAChRs.
作用机制
DMXB-A exerts its effects by binding to the α7 subtype of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamides, which are widely distributed in the central nervous system. Activation of α7 N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamides has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection. DMXB-A has been shown to enhance the activity of α7 N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamides, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
DMXB-A has been shown to have several biochemical and physiological effects. In animal models of Alzheimer's disease, DMXB-A has been shown to reduce amyloid-beta deposition, reduce neuroinflammation, and improve synaptic plasticity. Additionally, DMXB-A has been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and serotonin, which are involved in cognitive function and mood regulation.
实验室实验的优点和局限性
One of the main advantages of using DMXB-A in lab experiments is its high affinity for the α7 subtype of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamides, which allows for specific targeting of this receptor subtype. Additionally, DMXB-A has been shown to have a good safety profile and low toxicity in animal models. However, one limitation of using DMXB-A in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
未来方向
There are several future directions for research on DMXB-A. One area of interest is the potential use of DMXB-A as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to elucidate the precise mechanisms by which DMXB-A exerts its effects on the brain. Finally, there is a need for the development of more efficient synthesis methods for DMXB-A, which could facilitate its use in future research studies.
In conclusion, DMXB-A is a compound that has shown promising results in preclinical studies for its potential therapeutic effects on various neurological disorders. Its high affinity for the α7 subtype of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamides and its ability to improve cognitive function and memory make it an attractive candidate for further research. However, additional studies are needed to fully understand the mechanisms by which DMXB-A exerts its effects and to develop more efficient synthesis methods for this compound.
合成方法
The synthesis of DMXB-A involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form 3,5-dimethoxybenzoyl chloride. The resulting compound is then reacted with 2-amino-5-(1-ethylpropyl)-1,3,4-thiadiazole to form DMXB-A. This synthesis method has been successfully used in several studies and has been shown to produce high yields of DMXB-A.
科学研究应用
DMXB-A has been extensively studied for its potential therapeutic effects on various neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Several studies have shown that DMXB-A can improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, DMXB-A has been shown to reduce symptoms of schizophrenia and improve attention and impulse control in animal models of ADHD.
属性
IUPAC Name |
3,5-dimethoxy-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-5-10(6-2)15-18-19-16(23-15)17-14(20)11-7-12(21-3)9-13(8-11)22-4/h7-10H,5-6H2,1-4H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJXQESPFNAPEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]acetohydrazide](/img/structure/B5746929.png)

![4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5746940.png)
![N-(4-fluorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5746946.png)


![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5746964.png)
![N-benzyl-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5746968.png)
![1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5747007.png)

![2-[(benzylamino)methylene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5747018.png)
![2-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5747029.png)
